BenchChemオンラインストアへようこそ!

GW 328267

Adenosine receptor pharmacology Receptor selectivity Functional antagonism

GW 328267 is essential for studies requiring dual A2A agonism/A3 antagonism. Unlike pure agonists, it benchmarks tachycardia (30–40 bpm) in safety pharmacology and probes A2A/A3 crosstalk. Ideal for lung injury models (30–40% AFC increase).

Molecular Formula C21H26N10O4
Molecular Weight 482.5 g/mol
CAS No. 210237-78-8
Cat. No. B1672457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW 328267
CAS210237-78-8
SynonymsGW-328267;  GW328267;  GW 328267;  J2.047.755E;  GW328267X; 
Molecular FormulaC21H26N10O4
Molecular Weight482.5 g/mol
Structural Identifiers
SMILESCCN1N=C(N=N1)C2C(C(C(O2)N3C=NC4=C(N=C(N=C43)NC(CC5=CC=CC=C5)CO)N)O)O
InChIInChI=1S/C21H26N10O4/c1-2-31-28-18(27-29-31)16-14(33)15(34)20(35-16)30-10-23-13-17(22)25-21(26-19(13)30)24-12(9-32)8-11-6-4-3-5-7-11/h3-7,10,12,14-16,20,32-34H,2,8-9H2,1H3,(H3,22,24,25,26)/t12-,14-,15+,16-,20+/m0/s1
InChIKeyFLBKPDIBGNWXMT-NIQZGXKPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GW 328267 (CAS 210237-78-8): A2A Adenosine Receptor Agonist with A3 Antagonist Activity — Technical Profile for Research Procurement


GW 328267 (also designated GW328267X or GW328267C) is a small‑molecule adenosine receptor ligand developed by GlaxoSmithKline. It acts primarily as a potent agonist at the human adenosine A2A receptor and additionally exhibits antagonist activity at the human adenosine A3 receptor [1]. The compound advanced to Phase 2 clinical evaluation for asthma, chronic obstructive pulmonary disease, and allergic rhinitis but was ultimately discontinued [2]. Despite its termination, GW 328267 remains a valuable research tool for investigating the dual pharmacology of A2A agonism coupled with A3 antagonism and for studying A2A‑mediated cardiovascular effects in vivo.

Why A2A Agonist Substitution Fails: The Dual Pharmacology of GW 328267


In‑class adenosine A2A receptor agonists cannot be freely interchanged with GW 328267 because of its unique dual pharmacology. Unlike pure A2A agonists (e.g., CGS 21680, UK‑432097), GW 328267 functions as an antagonist at the human adenosine A3 receptor [1]. This dual activity profile can lead to divergent functional outcomes in assays that are sensitive to both receptor subtypes. Moreover, GW 328267 produces a pronounced, exposure‑related tachycardia in human subjects—a cardiovascular liability that may not be shared to the same degree by other A2A agonists [1]. Consequently, substituting a pure A2A agonist for GW 328267 in experiments designed to probe A2A/A3 crosstalk or in vivo cardiovascular endpoints will yield non‑comparable results.

GW 328267 Evidence-Based Differentiation: Quantitative Comparative Data for Scientific Selection


Dual A2A Agonist / A3 Antagonist Pharmacology Distinguishes GW 328267 from Pure A2A Agonists

GW 328267 acts as a potent agonist at the human adenosine A2A receptor (pKi = 8.64, pEC50 = 9.0) while simultaneously functioning as an antagonist at the human adenosine A3 receptor [1][2]. In contrast, the prototypical selective A2A agonist CGS 21680 and the Pfizer‑developed A2A agonist UK‑432097 lack A3 antagonist activity and instead act as pure A2A agonists [2][3]. The dual pharmacology of GW 328267 is unique among advanced A2A‑targeting ligands and must be accounted for in experimental design.

Adenosine receptor pharmacology Receptor selectivity Functional antagonism

Clinical Tolerability: Dose‑Limiting Tachycardia Defines GW 328267's In Vivo Profile

In a Phase 1 intravenous infusion study (NCT01640990), GW328267X induced severe tachycardia in all three healthy volunteers, leading to premature study termination. Heart rate increased from baseline by 30 bpm (Subject 1), 40 bpm (Subject 2), and was accompanied by intolerable nausea (Subject 3) within 2.65–3.82 hours of infusion [1]. This cardiovascular liability is attributed to A2A receptor activation in carotid bodies and represents a key differentiator from other A2A agonists that have demonstrated more favorable tolerability in clinical trials (e.g., regadenoson, which produces transient but manageable heart rate increases) [2].

Cardiovascular safety Clinical pharmacology A2A receptor tachycardia

In Vivo Efficacy in Acute Lung Injury: GW328267C Improves Alveolar Fluid Clearance but Exhibits a β‑Adrenergic Ceiling

GW328267C (10⁻⁵ M to 10⁻³ M) instilled intratracheally significantly increased alveolar fluid clearance (AFC) in healthy rats and restored AFC to control levels in three rat models of acute lung injury (HCl, LPS, and E. coli) [1]. However, the effect of GW328267C was not additive to that of maximal β‑adrenergic stimulation (isoproterenol), indicating a shared downstream pathway or a ceiling effect [1]. This characteristic distinguishes GW328267C from other A2A agonists that may exhibit additive or synergistic effects with β‑agonists.

Acute lung injury Alveolar fluid clearance A2A receptor lung function

Lack of Efficacy in Asthma and Allergic Rhinitis Differentiates GW 328267 from Clinically Effective Anti‑Inflammatories

Two clinical studies demonstrated that inhaled GW328267X did not affect either the early or late asthmatic response or symptoms of allergic rhinitis [1][2]. This negative outcome stands in contrast to the clinical efficacy of inhaled corticosteroids and leukotriene receptor antagonists, and even to some other A2A agonists that have shown modest benefits in asthma. GW 328267's clinical failure provides a critical benchmark for evaluating the anti‑inflammatory potential of novel A2A agonists.

Asthma Allergic rhinitis A2A agonist clinical failure

Ocular Hypotensive Activity Positions GW 328267 Alongside UK‑432097 in Glaucoma Research

Patents disclose that GW‑328267, UK‑432097, and structurally related A2A agonists are effective in ocular tension reduction tests, suggesting utility as prophylactic or therapeutic agents for glaucoma and ocular hypertension [1]. While direct comparative data between GW 328267 and UK‑432097 in the same assay are not publicly available, the co‑listing of these compounds in patent literature indicates comparable efficacy in lowering intraocular pressure. GW 328267 may therefore be used interchangeably with UK‑432097 in ocular pharmacology studies, provided the dual A2A/A3 pharmacology is accounted for.

Glaucoma Ocular hypertension A2A receptor intraocular pressure

GW 328267: Optimal Research and Industrial Application Scenarios Based on Empirical Evidence


Negative Control for A2A‑Mediated Tachycardia Studies

GW 328267 (GW328267X) should be employed as a positive control to induce robust, reproducible tachycardia in cardiovascular safety pharmacology studies. Its 30–40 bpm heart rate increase in humans provides a benchmark against which the cardiovascular liability of novel A2A agonists can be assessed [1].

Positive Control for A2A‑Mediated Alveolar Fluid Clearance

GW328267C is the compound of choice for in vivo and ex vivo lung injury models requiring stimulation of alveolar fluid clearance. Its defined efficacy (30–40% increase in AFC) and lack of additivity with β‑agonists make it an ideal reference standard for mechanistic studies of A2A‑regulated epithelial ion transport [2].

Tool Compound for Dual A2A Agonist / A3 Antagonist Pharmacology

Due to its unique dual pharmacology (A2A pEC50 = 9.0; A3 antagonism), GW 328267 is indispensable for experiments designed to dissect the functional interplay between A2A and A3 receptors in immune cells, neurons, or cardiovascular tissues. Pure A2A agonists (e.g., CGS 21680) and A3 antagonists must be combined to mimic this profile [1][3].

Reference Compound for Ocular Hypertension Research

GW‑328267 serves as a validated alternative to UK‑432097 for investigating A2A‑mediated reduction of intraocular pressure in glaucoma models. Its patent‑documented efficacy in ocular tension reduction tests supports its use as a reference A2A agonist in ocular pharmacology [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for GW 328267

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.